molecular formula C15H12O5 B13854493 4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid

Cat. No.: B13854493
M. Wt: 272.25 g/mol
InChI Key: OXICHFFPOMVECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is an organic compound with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid typically involves the reaction of 2-(Methoxycarbonyl)phenol with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is unique due to the presence of both methoxycarbonyl and phenoxy groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

4-(2-methoxycarbonylphenoxy)benzoic acid

InChI

InChI=1S/C15H12O5/c1-19-15(18)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)14(16)17/h2-9H,1H3,(H,16,17)

InChI Key

OXICHFFPOMVECT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.